Home > Products > Screening Compounds P125356 > 3,4-Methylenedioxy-beta-nitrostyrene
3,4-Methylenedioxy-beta-nitrostyrene - 1485-00-3

3,4-Methylenedioxy-beta-nitrostyrene

Catalog Number: EVT-276698
CAS Number: 1485-00-3
Molecular Formula: C9H7NO4
Molecular Weight: 193.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MNS is a β-nitrostyrene that blocks and reverses platelet aggregation induced by such triggers as collagen, U-46619, and ADP (IC50 = 1.1, 2.1, and 4.1 µM, respectively). It reduces tyrosine phosphorylation in stimulated platelets and inhibits recombinant human Syk and Src (IC50 = 2.8 and 27.3 µM, respectively) in vitro.
Cell-permeable. An irreversible inhibitor of p97 (IC50 <10uM).
MNS is a selective inhibitor of Syk kinase activity. It acts by inhibiting NLRP3 ATPase activity and binding to the NACHT and LRR domains.
Synthesis Analysis

MNS can be synthesized via the Knoevenagel condensation reaction. This reaction involves the condensation of 3,4-methylenedioxybenzaldehyde (piperonal) with nitroethane in the presence of a basic catalyst, typically ammonium acetate. [, ] The reaction is generally carried out in refluxing solvent, often toluene or benzene. [, ]

Molecular Structure Analysis

MNS readily undergoes nucleophilic addition reactions at the β-carbon of the nitrostyrene moiety. [, , , , , , , ] Various nucleophiles, including thiols, [, , ] mercaptans, [, , , ] and water, [] have been shown to react with MNS, yielding Michael adducts. The reactivity of MNS towards nucleophiles is attributed to the electron-withdrawing nature of the nitro group, which renders the β-carbon electrophilic.

Mechanism of Action

Anti-inflammatory Activity:

MNS exhibits potent anti-inflammatory activity primarily through the inhibition of the NLRP3 inflammasome. [, , , ] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1, which leads to the maturation and secretion of pro-inflammatory cytokines, such as interleukin-1β (IL-1β). []

MNS has been shown to specifically inhibit NLRP3 activation by blocking the assembly of the NLRP3 inflammasome without affecting the activation of other inflammasomes, such as NLRC4 or AIM2. [] Mechanistically, MNS prevents NLRP3-mediated apoptosis-associated speck-like protein containing a CARD (ASC) speck formation and oligomerization, crucial steps in inflammasome assembly. [, ] Furthermore, MNS inhibits NLRP3 ATPase activity, suggesting that it may directly target NLRP3 or NLRP3-associated complexes. []

Anti-cancer Activity:

MNS has demonstrated anti-cancer activity in various cancer cell lines, including osteosarcoma and triple-negative breast cancer cells. [, ]

In osteosarcoma, MNS inhibits cell motility, colony formation, and disrupts preformed colonies, suggesting interference with tumor cell migration and proliferation. []

In triple-negative breast cancer, MNS inhibits cell adhesion, migration, and invasion without affecting cell viability. [] It disrupts the formation of focal adhesion complexes and actin stress fiber networks, essential for cancer cell adhesion and migration. [] MNS inhibits the phosphorylation of focal adhesion kinase (FAK) and paxillin, key signaling molecules involved in cell adhesion and migration. [] Additionally, MNS inhibits protein disulfide isomerase (PDI) activity, suggesting that it may affect the function of cell surface proteins involved in cell adhesion and migration. []

Anti-platelet Activity:

MNS exhibits potent inhibitory effects on platelet aggregation induced by various stimulators. [, ] It acts by inhibiting the activation of platelet glycoprotein IIb/IIIa (GPIIb/IIIa), a crucial receptor for fibrinogen binding and platelet aggregation. [, ]

MNS is not a direct antagonist of GPIIb/IIIa but inhibits its activation by targeting tyrosine kinases, particularly Src and Syk. [, ] It inhibits the activity of these kinases, thereby preventing protein tyrosine phosphorylation and cytoskeletal association of GPIIb/IIIa and talin, essential steps in GPIIb/IIIa activation. [, ]

Physical and Chemical Properties Analysis

Pure MNS is a yellow crystalline solid. [] It is soluble in organic solvents like chloroform and methanol but has limited solubility in water. []

Applications

Anti-inflammatory Agent:

MNS has shown promise as a potential therapeutic agent for inflammatory diseases. In a dextran sulfate sodium (DSS)-induced colitis mouse model, MNS administration attenuated disease severity by reducing body weight loss, colon length shortening, and histological damage. [] It reduced the infiltration of macrophages and inflammatory cells, and decreased pro-inflammatory cytokines, such as IL-1β and IL-12p40, suggesting its potential in treating inflammatory bowel diseases. []

Anti-cancer Agent:

The anti-cancer properties of MNS have sparked interest in its potential for cancer therapy. Its ability to inhibit tumor cell migration, invasion, and proliferation, particularly in aggressive cancers like osteosarcoma and triple-negative breast cancer, highlights its therapeutic potential. [, ]

Anti-platelet Agent:

The potent anti-platelet activity of MNS suggests its potential for preventing and treating thrombotic disorders. By inhibiting GPIIb/IIIa activation, MNS could prevent platelet aggregation and thrombus formation, offering a potential therapeutic strategy for cardiovascular diseases associated with thrombosis. [, ]

3,4-Methylenedioxy-beta-methyl-beta-nitrostyrene (3,4-MD-MeNS)

Compound Description: This compound serves as a crucial intermediate in synthesizing illicit amphetamine-like drugs like MDMA, MDA, and others. []

Relevance: 3,4-MD-MeNS shares the core beta-nitrostyrene structure with 3,4-Methylenedioxy-beta-nitrostyrene. The addition of a methyl group at the beta-position distinguishes the two compounds. []

4-Methoxy-beta-methyl-beta-nitrostyrene (4-MeO-MeNS)

Compound Description: Similar to 3,4-MD-MeNS, this compound also acts as an intermediate in the illegal production of amphetamine-like drugs, specifically PMA. []

Relevance: This compound, like 3,4-Methylenedioxy-beta-nitrostyrene, belongs to the beta-methyl-beta-nitrostyrene class of compounds. It differs by substituting the methylenedioxy group with a methoxy group at the 4-position of the phenyl ring. []

4-Methylthio-beta-methyl-beta-nitrostyrene (4-MeS-MeNS)

Compound Description: This compound represents another key intermediate in the illicit synthesis of amphetamine-like drugs, particularly 4-MTA. []

Relevance: This compound belongs to the same beta-methyl-beta-nitrostyrene class as 3,4-Methylenedioxy-beta-nitrostyrene. The key difference lies in the substitution of the methylenedioxy group with a methylthio group at the 4-position of the phenyl ring. []

Beta-Nitrostyrene

Compound Description: While specific research on this compound is not detailed in the provided papers, studies mention that Beta-Nitrostyrene derivatives generally show lower antibacterial activity compared to their beta-methyl-beta-nitrostyrene counterparts. This suggests the importance of the beta-methyl group for enhanced antibacterial properties. []

Relevance: This compound represents the core structure of the broader chemical class to which 3,4-Methylenedioxy-beta-nitrostyrene belongs. The addition of a methylenedioxy group at the 3,4-position of the phenyl ring distinguishes 3,4-Methylenedioxy-beta-nitrostyrene from the parent Beta-Nitrostyrene. []

Various beta-nitrostyrene derivatives

Compound Description: A series of β-nitrostyrene derivatives were synthesized and studied for their anti-platelet activity, stemming from the initial observations of 3,4-Methylenedioxy-beta-nitrostyrene. Some of these derivatives showed increased potency compared to the parent compound, highlighting the potential for developing more effective tyrosine kinase inhibitors and antiplatelet agents within this chemical class. []

Relevance: These derivatives share the core beta-nitrostyrene framework with 3,4-Methylenedioxy-beta-nitrostyrene, with variations in substituents on the phenyl ring and other positions. This makes them structurally analogous to the parent compound and valuable for understanding structure-activity relationships within this group. []

HPW-RX40

Compound Description: HPW-RX40 is a derivative of 3,4-methylenedioxy-nitrostyrene that acts as a non-receptor tyrosine kinase inhibitor. It showed selective activity against detached breast cancer cells, inducing anoikis (a form of apoptosis) without affecting cells in a monolayer. This suggests potential for preventing tumor metastasis by targeting anoikis resistance mechanisms. []

Relevance: While the exact structure of HPW-RX40 remains undisclosed in the provided research, its description as a "derivative of 3,4-methylenedioxy-nitrostyrene" implies a close structural relationship. This link highlights the potential for developing novel anticancer agents based on modifications to the 3,4-Methylenedioxy-beta-nitrostyrene scaffold. []

Properties

CAS Number

1485-00-3

Product Name

3,4-Methylenedioxy-beta-nitrostyrene

IUPAC Name

5-[(Z)-2-nitroethenyl]-1,3-benzodioxole

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

InChI

InChI=1S/C9H7NO4/c11-10(12)4-3-7-1-2-8-9(5-7)14-6-13-8/h1-5H,6H2/b4-3-

InChI Key

KFLWBZPSJQPRDD-ARJAWSKDSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C=C[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

3,4-methylenedioxy-beta-nitrostyrene
MNS cpd

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C[N+](=O)[O-]

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.